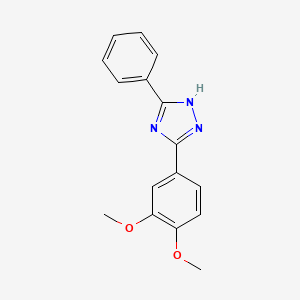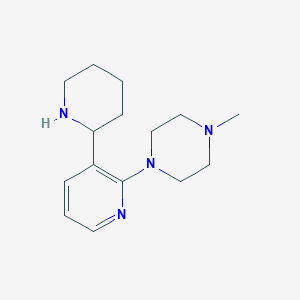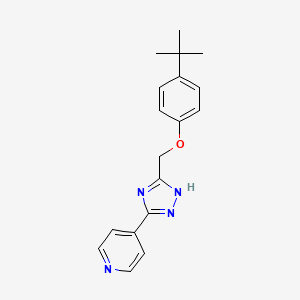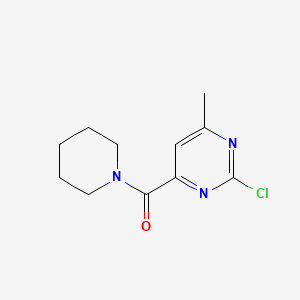
4-((8-((Tetrahydro-2H-pyran-2-yl)oxy)octyl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((8-((Tetrahydro-2H-pyran-2-yl)oxy)octyl)oxy)benzoic acid is a chemical compound with the molecular formula C20H30O5. It is known for its applications as a pharmaceutical intermediate and in various chemical research fields . The compound is characterized by its white solid appearance and is typically stored at temperatures between 2-8°C to maintain its stability .
Preparation Methods
The synthesis of 4-((8-((Tetrahydro-2H-pyran-2-yl)oxy)octyl)oxy)benzoic acid involves multiple steps. One common method includes the preparation of intermediate compounds, followed by hydrolysis and subsequent reactions with tetrahydro-2H-pyran . Industrial production methods often involve large-scale chemical synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
4-((8-((Tetrahydro-2H-pyran-2-yl)oxy)octyl)oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((8-((Tetrahydro-2H-pyran-2-yl)oxy)octyl)oxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((8-((Tetrahydro-2H-pyran-2-yl)oxy)octyl)oxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-((8-((Tetrahydro-2H-pyran-2-yl)oxy)octyl)oxy)benzoic acid include:
4-((8-Hydroxyoctyl)oxy)benzoic acid: This compound has a similar structure but with a hydroxyl group instead of the tetrahydro-2H-pyran-2-yl group.
4-((8-(Tetrahydro-2H-pyran-2-yl)oxy)octyl)phenol: This compound features a phenol group instead of the benzoic acid group
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[8-(oxan-2-yloxy)octoxy]benzoic acid |
InChI |
InChI=1S/C20H30O5/c21-20(22)17-10-12-18(13-11-17)23-14-6-3-1-2-4-7-15-24-19-9-5-8-16-25-19/h10-13,19H,1-9,14-16H2,(H,21,22) |
InChI Key |
LJQIVLCDJKIYDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCOC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11812315.png)

![(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride](/img/structure/B11812329.png)
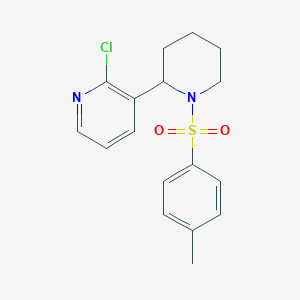
![2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B11812337.png)



